

A Technical Guide to 2'-Methyl-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-2'-methylbiphenyl

Cat. No.: B072243

[Get Quote](#)

Executive Summary

The biphenyl scaffold is a privileged structure in modern chemistry, forming the backbone of numerous pharmaceuticals, advanced materials, and agrochemicals.^{[1][2]} Its conformational flexibility and ability to be readily functionalized make it a cornerstone of molecular design. This guide provides a comprehensive technical overview of a specific, valuable derivative: 2'-Methyl-[1,1'-biphenyl]-4-amine (also known as **4-Amino-2'-methylbiphenyl**).

This document delves into the essential physicochemical properties, validated synthetic methodologies, detailed spectroscopic analysis, and critical safety protocols associated with this compound. We will explore the causality behind experimental choices, particularly focusing on the robust Suzuki-Miyaura cross-coupling for its synthesis, and provide insights into its application as a strategic intermediate in drug discovery and materials science.^{[3][4]}

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for its effective use in any research or development setting.

Nomenclature and Chemical Identifiers

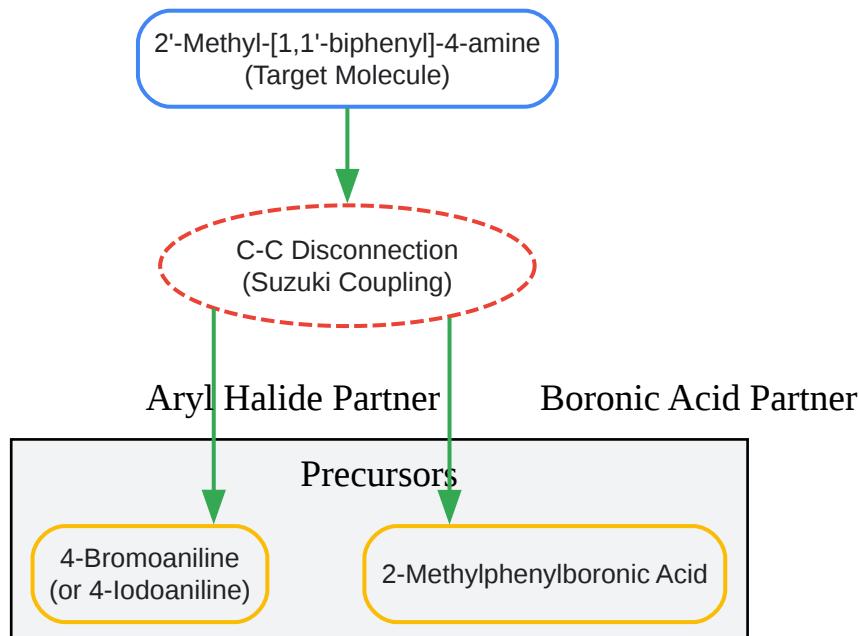
The compound is systematically named based on IUPAC conventions, but is also known by several common synonyms. These identifiers are crucial for accurate database searching and regulatory compliance.

Identifier	Value	Source(s)
IUPAC Name	2'-Methyl-[1,1'-biphenyl]-4-amine	[3]
Systematic Name	4-(2-methylphenyl)aniline	[5]
Common Synonyms	4-Amino-2'-methylbiphenyl; 2'-Methyl-4-biphenylamine	[3][5]
CAS Number	1204-41-7	[6]
Molecular Formula	C ₁₃ H ₁₃ N	[6]
Molecular Weight	183.25 g/mol	[5][6]
Canonical SMILES	CC1=CC=CC=C1C2=CC=C(C=C2)N	[3]
InChI Key	QBYQOTZDHUGJAZ-UHFFFAOYSA-N	[3]

Physicochemical Data

The physical properties of 2'-Methyl-[1,1'-biphenyl]-4-amine dictate its handling, storage, and application conditions. It is a solid at room temperature with moderate solubility in common organic solvents.[3]

Property	Value	Notes & Source(s)
Appearance	Solid, may be colorless to off-white	[3]
Melting Point	52 - 54 °C (126 - 129 °F)	From SDS for parent compound 4-Aminobiphenyl (CAS 92-67-1).[7][8]
Boiling Point	191 °C (376 °F) at 20 hPa	From SDS for parent compound 4-Aminobiphenyl (CAS 92-67-1).[7]
Solubility	Moderately soluble in organic solvents; slightly soluble in cold water	[3][8]


Note: Physical property data such as melting and boiling points are derived from a Safety Data Sheet for the parent compound, 4-aminobiphenyl, as specific experimental data for the 2'-methyl derivative is not consistently published. Researchers should verify these properties experimentally.

Synthesis and Purification

The construction of the C-C bond linking the two phenyl rings is the critical step in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of diverse starting materials.[9]

Retrosynthetic Strategy: The Suzuki-Miyaura Approach

The retrosynthetic analysis of 2'-Methyl-[1,1'-biphenyl]-4-amine logically disconnects the molecule at the biaryl C-C bond. This leads to two commercially available or readily synthesized precursors: an amine-substituted aryl halide (or triflate) and a methyl-substituted arylboronic acid.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis via the Suzuki-Miyaura pathway.

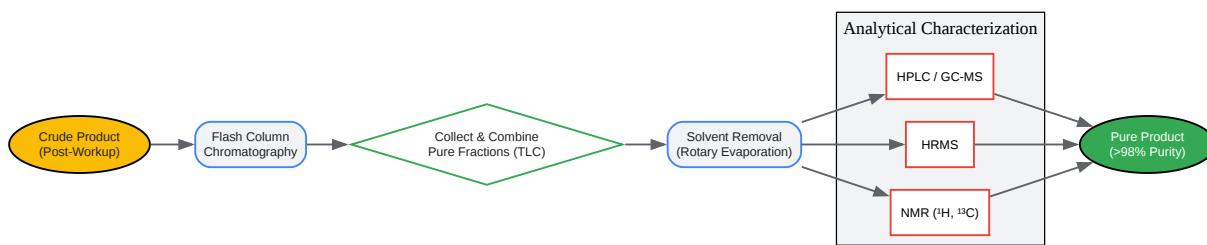
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a robust, lab-scale synthesis. The choice of a palladium catalyst, ligand, and base is critical for achieving high yield and minimizing side reactions, such as protodeboronation of the boronic acid.[\[10\]](#)

Reaction Scheme: (4-Bromoaniline) + (2-Methylphenylboronic Acid) --[Pd Catalyst, Base]--> 2'-Methyl-[1,1'-biphenyl]-4-amine

Materials:

- 4-Bromoaniline (1.0 eq)
- 2-Methylphenylboronic Acid (1.2 eq)
- Palladium(II) Acetate $[Pd(OAc)_2]$ (0.02 eq)
- Triphenylphosphine $[PPh_3]$ (0.04 eq)


- Potassium Carbonate (K_2CO_3) (2.5 eq)
- 1,4-Dioxane (solvent)
- Water (co-solvent)

Step-by-Step Procedure:

- Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoaniline, 2-methylphenylboronic acid, and potassium carbonate.
- Catalyst Addition: In a separate vial, pre-mix the Palladium(II) acetate and triphenylphosphine. Add this catalyst mixture to the reaction flask.
- Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as oxygen can deactivate the palladium catalyst.
- Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solution should be degassed further by bubbling the inert gas through it for another 10 minutes.
- Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.
- Extraction: Wash the organic layer sequentially with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4).
- Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2'-Methyl-[1,1'-biphenyl]-4-amine.

Purification and Characterization Workflow

A systematic workflow ensures the final product meets the required purity standards for subsequent applications.

[Click to download full resolution via product page](#)

Caption: Standard workflow for purification and characterization.

Spectroscopic and Analytical Characterization

Structural elucidation and purity confirmation rely on a combination of spectroscopic techniques. While a definitive published spectrum is not widely available, the expected data can be accurately predicted based on the molecular structure.

Predicted ^1H NMR Spectroscopy

The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.

- **Aromatic Region (δ 6.7-7.5 ppm):** A complex series of multiplets totaling 8 protons. The protons on the aniline ring (ortho and meta to the $-\text{NH}_2$) will appear more upfield due to the electron-donating effect of the amine. The protons on the tolyl ring will have characteristic shifts and couplings.

- Amine Protons (δ ~3.7 ppm): A broad singlet integrating to 2 protons (-NH₂). The chemical shift can vary depending on solvent and concentration.
- Methyl Protons (δ ~2.3 ppm): A sharp singlet integrating to 3 protons (-CH₃). Its position ortho to the biaryl linkage causes a characteristic downfield shift compared to toluene.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR will show 11 unique signals (due to symmetry in the aniline ring).

- Aromatic Carbons (δ 115-148 ppm): Signals for the 12 aromatic carbons. The carbon attached to the nitrogen (C4) will be significantly shielded (around δ 146 ppm), while the carbon attached to the methyl group (C2') will be deshielded.
- Methyl Carbon (δ ~20 ppm): A single signal for the methyl carbon.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z = 183. The fragmentation pattern would likely involve the loss of a methyl radical to give a fragment at m/z = 168.

Infrared (IR) Spectroscopy

Key vibrational frequencies provide confirmation of functional groups.

- N-H Stretch: A characteristic pair of sharp peaks in the 3350-3450 cm⁻¹ region, typical for a primary amine.
- C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
- C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ for the methyl group.
- C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

Applications in Research and Development

2'-Methyl-[1,1'-biphenyl]-4-amine is not typically an end-product but rather a high-value intermediate. Its structure combines the biphenyl core with a reactive primary amine, making it

a versatile building block.

Intermediate in Medicinal Chemistry

The biphenyl motif is present in numerous approved drugs, and the amine handle on this compound allows for straightforward elaboration into more complex molecules.[\[2\]](#) It can be used in:

- Amide Couplings: Reacting the amine with carboxylic acids to form amides, a common linkage in bioactive molecules.
- Reductive Aminations: Forming secondary or tertiary amines, which can be crucial for tuning solubility and receptor binding.
- Heterocycle Formation: Serving as a precursor for synthesizing fused ring systems or other heterocyclic structures with potential biological activity.[\[4\]](#)

Derivatives of aminobiphenyls have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV and as scaffolds for anticancer agents.[\[4\]](#)[\[11\]](#)

Precursor for Organic Materials

The electronic properties of the biphenyl system make it a candidate for applications in organic electronics.[\[3\]](#) The amine group can be used to link the core structure into larger polymeric systems or to attach it to surfaces for creating functional materials, such as those used in organic light-emitting diodes (OLEDs).

Safety and Handling

Chemical safety is paramount. While a specific SDS for 2'-Methyl-[1,1'-biphenyl]-4-amine is not universally available, data from the parent compound, 4-aminobiphenyl, provides a strong basis for hazard assessment. 4-aminobiphenyl is a known human carcinogen.[\[7\]](#)[\[8\]](#)

Hazard Identification

- GHS Classification (based on 4-aminobiphenyl):
 - Acute Toxicity, Oral (Category 4): Harmful if swallowed.[\[7\]](#)[\[12\]](#)

- Carcinogenicity (Category 1A): May cause cancer.[\[7\]](#)[\[12\]](#)

Recommended Handling Procedures

Given the high potential hazard, strict engineering and personal protective equipment (PPE) controls are mandatory.

- Engineering Controls: All handling of the solid and its solutions must be conducted within a certified chemical fume hood to prevent inhalation.
- Personal Protective Equipment (PPE):
 - Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended.
 - Eye Protection: Chemical safety goggles and a face shield are required.
 - Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
- Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
- Storage: Store locked up in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[\[7\]](#)
- Disposal: Dispose of all waste (including contaminated PPE) as hazardous carcinogenic material in accordance with local, state, and federal regulations.

Conclusion

2'-Methyl-[1,1'-biphenyl]-4-amine is a strategically important chemical intermediate whose value is derived from its biphenyl core and reactive amine functionality. Its synthesis is reliably achieved through modern cross-coupling chemistry, with the Suzuki-Miyaura reaction offering a robust and scalable route. While its primary utility lies in serving as a foundational block for creating more complex molecules for the pharmaceutical and materials science sectors, its handling requires the utmost caution due to the presumed carcinogenicity of the aminobiphenyl class. This guide provides the foundational technical knowledge for researchers to synthesize, characterize, and safely utilize this versatile compound in their development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. CAS 1204-41-7: 2'-Methyl[1,1'-biphenyl]-4-amine [cymitquimica.com]
- 4. Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Amino-2'-methylbiphenyl | C13H13N | CID 136799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Development of fluorine-substituted NH₂-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fr.cpachem.com [fr.cpachem.com]
- To cite this document: BenchChem. [A Technical Guide to 2'-Methyl-[1,1'-biphenyl]-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072243#iupac-name-for-4-amino-2-methylbiphenyl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com